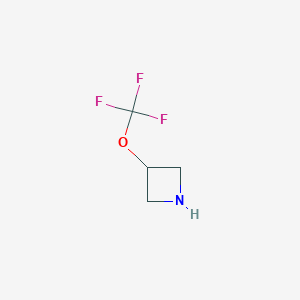

3-(Trifluoromethoxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO/c5-4(6,7)9-3-1-8-2-3/h3,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJPOLHQCSQUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Trifluoromethoxy Azetidine Derivatives

Foundational Azetidine (B1206935) Ring Construction Strategies

The construction of the azetidine ring is a cornerstone of synthesizing its derivatives. Both intramolecular and intermolecular approaches have been developed, each offering unique advantages in terms of efficiency and substituent tolerance.

Intramolecular Cyclization Pathways to Azetidines

Intramolecular cyclization is a prevalent strategy for forming the four-membered azetidine ring, leveraging a tethered nucleophile and electrophile within the same molecule. researchgate.net

A notable advancement in azetidine synthesis is the use of lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This method provides a regioselective pathway to afford azetidines in high yields. nih.govfrontiersin.org The reaction demonstrates remarkable tolerance for various functional groups, including those that are acid-sensitive or possess Lewis basic sites. nih.govfrontiersin.org The catalyst chemoselectively activates the epoxide in the presence of an unprotected amine within the same molecule. researchgate.net

Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or the product influences the regioselectivity of the aminolysis, favoring the formation of the azetidine ring from cis-epoxy amines. nih.govfrontiersin.orgresearchgate.net The reaction conditions are typically mild, with the cyclization proceeding efficiently in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux. nih.govresearchgate.net

Table 1: Lanthanum-Catalyzed Aminolysis of a Model cis-3,4-Epoxy Amine nih.govresearchgate.net

| Entry | Catalyst | Solvent | Temperature | Yield of Azetidine |

|---|---|---|---|---|

| 1 | La(OTf)₃ | DCE | Reflux | 81% |

This methodology represents a powerful tool for constructing the core azetidine structure, which could subsequently be functionalized or derived from precursors bearing a trifluoromethoxy group.

A classic and widely employed method for azetidine synthesis involves the intramolecular cyclization of γ-haloamines or their precursors, γ-aminoalcohols. researchgate.net This approach relies on an intramolecular SN2 reaction where the nitrogen atom displaces a halide or a leaving group derived from an alcohol. nih.gov

For instance, 1-alkyl-2-(trifluoromethyl)azetidines have been synthesized starting from ethyl 4,4,4-trifluoroacetoacetate. rsc.orgugent.be The key steps involve the formation of a γ-amino alcohol, which is then chlorinated using an agent like thionyl chloride to produce the corresponding N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine. rsc.org Subsequent base-induced ring closure, often requiring a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) due to the electron-withdrawing nature of the trifluoromethyl group, yields the desired azetidine. rsc.org

The reductive cyclization of γ-haloalkyl-imines, formed from the condensation of a γ-halo-ketone with a primary amine, also provides a route to N-substituted azetidines. bham.ac.uk Treatment with a reducing agent such as sodium borohydride (B1222165) reduces the imine to an amine, which then undergoes intramolecular cyclization. bham.ac.uk

A specific and relevant pathway to fluorinated azetidines starts from ethyl 4,4,4-trifluoroacetoacetate. rsc.orgugent.beacs.orgresearchgate.net This multi-step synthesis involves:

Imination: Reaction of ethyl 4,4,4-trifluoroacetoacetate with a primary amine to form an enamine. rsc.org

Hydride Reduction: Reduction of the enamine, for example with sodium borohydride, to yield a γ-amino alcohol. rsc.org

Chlorination: Conversion of the alcohol to a chloride using a reagent like thionyl chloride. rsc.org

Base-Induced Ring Closure: Intramolecular cyclization promoted by a strong base to form the 1-alkyl-2-(trifluoromethyl)azetidine. rsc.orgugent.be

The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the nitrogen atom, necessitating the use of a potent base such as LiHMDS to facilitate the final ring-closing step. rsc.org This general approach could theoretically be adapted for the synthesis of 3-(trifluoromethoxy)azetidine derivatives by starting with a precursor containing a trifluoromethoxy group instead of a trifluoromethyl group.

The Mitsunobu reaction offers a powerful and mild method for the intramolecular cyclization of γ-amino alcohols to form azetidines. rsc.orgrsc.orgnih.gov This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by the amine. rsc.orgrsc.orgtandfonline.com

This method has been successfully applied to the synthesis of various azetidine derivatives, including complex, polyhydroxylated azetidines and azetidine iminosugars derived from carbohydrates. rsc.orgrsc.org For example, a protected amino alcohol derived from D-glucose can be cyclized to the corresponding azetidine intermediate using Mitsunobu conditions. rsc.org The reaction is also a key step in the synthesis of the azetidine core of natural products like penaresidin (B1208786) B. rsc.org The conversion of a γ-amino ester to the azetidine core proceeded smoothly with a 75% yield in this case. rsc.org

The Mitsunobu reaction's tolerance for a wide range of functional groups and its typically high yields make it an attractive strategy for the synthesis of complex azetidine derivatives, including those potentially bearing a trifluoromethoxy substituent. nih.govresearchgate.net

Base-Mediated Ring Closure from Trifluoroacetoacetate Derivatives

Intermolecular Cycloaddition Reactions for Azetidine Scaffolds

Intermolecular cycloadditions provide a direct and atom-economical route to the azetidine ring by combining two different molecules. researchgate.net The [2+2] photocycloaddition, also known as the aza Paternò-Büchi reaction, between an imine and an alkene is a prominent example. rsc.orgnih.gov

Recent advancements have focused on using visible light photocatalysis to mediate these reactions, offering a more sustainable approach compared to methods requiring UV light. researchgate.netrsc.orgspringernature.com In one such method, 2-isoxazoline-3-carboxylates are used as oxime precursors, which are activated by an iridium-based photocatalyst via triplet energy transfer. rsc.orgspringernature.com These excited-state intermediates then react with a broad range of both activated and unactivated alkenes to form highly functionalized azetidines. rsc.orgspringernature.com

Table 2: Key Features of Visible-Light-Mediated [2+2] Cycloaddition for Azetidine Synthesis researchgate.netrsc.orgspringernature.com

| Feature | Description |

|---|---|

| Reactants | 2-Isoxazoline-3-carboxylates and alkenes |

| Catalyst | Iridium-based photocatalyst (e.g., fac-[Ir(dFppy)₃]) |

| Light Source | Visible light (blue light) |

| Mechanism | Triplet energy transfer |

| Alkene Scope | Activated and unactivated alkenes with various substituents |

| Yields | Up to 99% |

This methodology provides a facile and efficient means to access a diverse array of azetidine scaffolds that would be challenging to synthesize using other methods. rsc.org The resulting photocycloadducts can be further modified, for instance, through N-O bond cleavage, to yield free azetidines. springernature.com

[2+2] Photocycloadditions and Aza-Paterno-Büchi Reactions

The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza-Paterno-Büchi reaction, is a direct method for synthesizing functionalized azetidines. rsc.orgresearchgate.net This reaction is initiated by the photoexcitation of an imine, which then reacts with an alkene to form the four-membered ring. rsc.org However, this approach has faced challenges, including competing relaxation pathways of the excited imine, such as E/Z isomerization. semanticscholar.org To circumvent this, many successful examples have utilized cyclic imines or intramolecular variants. semanticscholar.org

Recent advancements have focused on overcoming these limitations. The use of visible light triplet energy transfer has enabled the intermolecular [2+2] photocycloaddition of cyclic oximes with alkenes, yielding highly functionalized azetidines. springernature.com This method is advantageous as it is atom-economical, requires minimal prefunctionalization, and uses readily available starting materials. springernature.com Further research has extended this to acyclic oximes by matching the frontier molecular orbital energies of the oximes and alkenes, which promotes the desired cycloaddition over competing alkene dimerization. nih.gov This was demonstrated in the synthesis of epi-penaresidin B. nih.gov

Intramolecular aza-Paterno-Büchi reactions have also proven effective, providing bicyclic azetidines with high yields and diastereoselectivity under mild, visible-light-mediated conditions. semanticscholar.orgspringernature.com A notable example involves the direct or acetone-sensitized excitation of an imine that does not require a conjugating group for successful reaction, affording the azetidine product in high yield. semanticscholar.org

| Reaction Type | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Intermolecular | Cyclic Oximes and Alkenes | Visible Light, Triplet Energy Transfer | Produces highly functionalized azetidines. | springernature.com |

| Intermolecular | Acyclic Oximes and Alkenes | Visible Light, Frontier Molecular Orbital Energy Matching | Overcomes challenges of using acyclic imine equivalents. | nih.gov |

| Intramolecular | Unsaturated Imines | Visible Light | High yield and diastereoselectivity for bicyclic azetidines. | springernature.com |

| Intramolecular | Proximate Bichromophoric Systems | Direct or Acetone-Sensitized Excitation | High yield without requiring a conjugating group on the imine. | semanticscholar.org |

[3+1] Cycloaddition Strategies Utilizing Azomethine Ylides

Azomethine ylides, which are nitrogen-based 1,3-dipoles, are valuable intermediates in the synthesis of five-membered nitrogen heterocycles through [3+2] cycloadditions. wikipedia.org However, their application in [3+1] cycloadditions to form four-membered azetidine rings is a more recent development.

One strategy involves the reaction of azomethine ylides, generated in situ from the thermal ring-opening of aziridines, with isocyanides. acs.org This [1+3] cycloaddition has been used to synthesize 1-phthalimidoazetidines. acs.org More recently, a Lewis acid-catalyzed [3+1] cycloaddition between azomethine ylides (generated from aziridines) and aromatic isocyanides has been developed to produce azetidines under mild conditions. researchgate.net

An enantioselective approach to azetine synthesis, which can be subsequently reduced to azetidines, employs the copper-catalyzed [3+1] cycloaddition of enoldiazoacetates with imido-sulfur ylides. nih.gov This method achieves high enantiomeric excess. Furthermore, an enantioselective synthesis of azetidines has been achieved through the [3+1] cycloaddition of donor-acceptor aziridines with isocyanides. researchgate.net

Strain-Release Driven Azetidine Formation

The inherent ring strain in small, bicyclic molecules can be a powerful driving force for chemical transformations. This principle is effectively utilized in the synthesis of azetidines from highly strained precursors like 1-azabicyclo[1.1.0]butanes and aziridines.

Reactions Involving 1-Azabicyclo[1.1.0]butanes

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for functionalized azetidines. arkat-usa.orgrsc.org Their reactivity is characterized by the cleavage of the central C-N bond, which allows for the introduction of two new substituents at the 1- and 3-positions of the resulting azetidine ring. rsc.org

A modular approach for azetidine synthesis involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester. Subsequent N-protonation triggers a 1,2-migration and cleavage of the central C-N bond, driven by the release of ring strain, to yield an azetidinyl boronic ester. acs.org This method is compatible with a wide range of boronic esters and proceeds with complete stereospecificity. acs.org The resulting azetidinyl boronic esters can be further functionalized. acs.org This strategy was successfully applied to a concise, stereoselective synthesis of the pharmaceutical cobimetinib. acs.org

Furthermore, the direct alkylation of ABBs with organometallic reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org Spiro-azetidines can also be synthesized through strain-release driven spirocyclization of ABB-ketone precursors. nih.gov Additionally, a visible-light-driven method using radical strain-release photocatalysis allows for the synthesis of densely functionalized azetidines from ABBs and sulfonylimine precursors. chemrxiv.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Homologation of Boronic Esters | Azabicyclo[1.1.0]butyl lithium, Boronic esters, Acetic acid | Modular, stereospecific, applicable to a short synthesis of cobimetinib. | acs.org |

| Direct Alkylation | Organometallic reagents, Cu(OTf)₂ | Rapid synthesis of bis-functionalized azetidines. | organic-chemistry.org |

| Spirocyclization | ABB-ketone precursors, Electrophiles | Access to azetidine-containing spirocycles. | nih.gov |

| Radical Strain-Release Photocatalysis | Sulfonylimine precursors, Organic photosensitizer, Visible light | Mild conditions for densely functionalized azetidines. | chemrxiv.org |

Ring Expansion Transformations of Aziridines

The ring expansion of readily available aziridines provides another important pathway to the azetidine core. This transformation typically involves the insertion of a one-carbon unit into the three-membered ring.

A significant challenge in this area is controlling the reactivity of the intermediate aziridinium (B1262131) ylides, which can undergo competing reactions such as cheletropic extrusion of olefins. nih.govchemrxiv.org A biocatalytic approach using an engineered cytochrome P450 enzyme has been developed to address this. nih.govchemrxiv.orgnih.gov This "carbene transferase" enzyme catalyzes the one-carbon ring expansion of aziridines to azetidines via a highly enantioselective rsc.orgnih.gov-Stevens rearrangement. nih.govchemrxiv.orgnih.gov The enzyme exerts exceptional stereocontrol and overrides the inherent tendency of the aziridinium ylide intermediate to undergo the competing cheletropic extrusion. nih.govchemrxiv.org This biocatalytic method has been shown to tolerate various substituents, including fluorine atoms on an aromatic ring. chemrxiv.orgacs.org

In addition to biocatalysis, chemical methods for aziridine (B145994) ring expansion have also been developed. For instance, a one-pot synthesis of 1-arenesulfonylazetidines involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation. organic-chemistry.org

Post-Cyclization Functionalization and Derivatization of Azetidine Frameworks

Following the construction of the azetidine ring, further functionalization is often necessary to access a diverse range of derivatives. Direct C-H functionalization has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized substrates.

Direct C-H Functionalization Approaches

Direct C-H functionalization involves the selective activation and transformation of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. This strategy offers an atom- and step-economical approach to modify the azetidine scaffold. rsc.org

Palladium-catalyzed C-H activation has been successfully applied to the functionalization of azetidines. For example, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org In another example, a palladium(II)-catalyzed α-C(sp³)–H arylation of amines, including azetidine, has been achieved using a chiral phosphoric acid ligand. nih.gov This reaction couples various amines with aryl boronic acids to produce chiral arylated amines in high yields and enantioselectivities. nih.gov

Cross-Coupling and Organometallic Reactions (e.g., Grignard Reagents, Metal-Catalyzed)

The functionalization of the azetidine core at the C3 position via cross-coupling and organometallic reactions represents a powerful strategy for creating diverse derivatives. These methods often involve the coupling of a pre-functionalized azetidine with a wide array of partners.

Metal-Catalyzed Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of 3-aryl azetidines, precursors such as 3-iodoazetidines are commonly employed. Iron- and cobalt-catalyzed cross-coupling reactions between iodo-azetidines and Grignard reagents have been shown to be efficient and chemoselective. mdpi.comnih.gov These methods are advantageous due to the low cost and low toxicity of the catalysts. A variety of (hetero)aryl Grignard reagents can be successfully coupled to introduce substituents at the C3 position of the azetidine ring in good to excellent yields. mdpi.comnih.gov

Suzuki-Miyaura couplings, which utilize palladium catalysts to couple organoboron compounds with halides, are also prominent. For instance, N-Boc-3-iodoazetidine can be coupled with various aryl boronic acids to furnish 3-aryl azetidines. semanticscholar.org Similarly, Buchwald-Hartwig amination allows for the N-arylation of the azetidine ring. uni-muenchen.de

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Azetidine Functionalization

| Reaction Type | Azetidine Precursor | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Iron-Catalyzed Coupling | N-Boc-3-iodoazetidine | Aryl/Heteroaryl Grignard Reagents | Fe(acac)₃ | N-Boc-3-arylazetidine | nih.gov |

| Cobalt-Catalyzed Coupling | N-Boc-3-iodoazetidine | Aryl/Heteroaryl Grignard Reagents | CoCl₂ / TMCD | N-Boc-3-arylazetidine | mdpi.com |

| Suzuki-Miyaura Coupling | N-Boc-3-iodoazetidine | Aryl Boronic Acids | Palladium Catalyst | N-Boc-3-arylazetidine | semanticscholar.org |

| Buchwald-Hartwig Amination | NH-azetidine | Aryl Halides | Palladium Catalyst | N-arylazetidine | uni-muenchen.de |

Organometallic Reagents: The direct addition of organometallic reagents, such as Grignard reagents, is a fundamental approach. The synthesis of spirocyclic NH-azetidines has been achieved through a titanium(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents via a proposed Kulinkovich-type mechanism. rsc.org This involves the formation of a titanacyclopropane intermediate which then reacts with the oxime ether to construct the four-membered azetidine ring. rsc.orgresearchgate.net The development of diastereoselective approaches for synthesizing 3-arylated azetidine compounds using various Grignard reagents has also been a focus of research. uni-muenchen.de

Nucleophilic and Electrophilic Functionalization at Ring Positions

Direct functionalization of the pre-formed azetidine ring through nucleophilic and electrophilic pathways provides a modular approach to complex derivatives.

Nucleophilic Functionalization: Nucleophilic substitution at the C3 position is a common strategy, typically starting from an azetidine bearing a good leaving group, such as a halide or a sulfonate ester. For example, 3-iodoazetidines serve as versatile precursors that can react with a wide range of nucleophiles. semanticscholar.org Similarly, azetidin-3-yl methanesulfonates can be displaced by amine nucleophiles to generate 3-aminoazetidine derivatives. rsc.org The reactivity of the strained ring can also be harnessed, as seen in strain-release reactions of 1-azabicyclo[1.1.0]butanes. Electrophilic activation of the nitrogen atom, for instance with benzyl (B1604629) chloroformate, triggers a ring-opening by a nucleophile (e.g., chloride), leading to C3-functionalized azetidines. nih.govresearchgate.net

Electrophilic Functionalization: Electrophilic functionalization typically occurs at the C2 position (α to the nitrogen) after deprotonation with a strong base. This requires an N-protecting group, such as Boc (tert-butoxycarbonyl) or Bus (tert-butylsulfonyl), which directs the metalation to the adjacent carbon. The resulting α-lithiated azetidine is a configurationally labile intermediate that can be trapped with various electrophiles to introduce substituents at the C2 position. mdpi.com This α-lithiation/electrophilic trapping sequence is a valid approach for accessing more complex azetidine derivatives from a preformed heterocyclic core. mdpi.comacs.org

Specific Fluorination Strategies for Trifluoromethoxyazetidines

Synthesizing azetidines with a trifluoromethoxy group presents unique challenges. Strategies often involve either the introduction of the -OCF₃ group onto a precursor molecule before ring formation or the use of specialized fluorinating reagents.

Introduction of the Trifluoromethoxy Group and Related Fluorine Moieties

Direct trifluoromethoxylation is challenging; therefore, many syntheses rely on building blocks that already contain the desired moiety. For derivatives like 3-(trifluoromethoxy)phenyl-azetidine, the strategy involves coupling a pre-formed azetidine ring with an aryl partner already bearing the -OCF₃ group, using methods described in section 2.2.2.

The synthesis of the trifluoromethoxy-aryl precursors themselves has been an area of intense research. mdpi.comrsc.org Methods include the fluorination of aryl fluoroformates or chlorine-fluorine exchange on aryl trichloromethyl ethers. mdpi.com More recent developments involve the use of electrophilic trifluoromethylating reagents. mdpi.com

While direct synthesis of this compound is not extensively documented, the synthesis of the closely related 2-(trifluoromethyl)azetidines provides valuable insights. A common route starts from ethyl 4,4,4-trifluoroacetoacetate, which undergoes imination with a primary amine, followed by hydride reduction, chlorination, and a base-induced intramolecular cyclization to form the 2-(trifluoromethyl)azetidine (B2671701) ring. rsc.org The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atom, often necessitating a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) for the final ring-closure step. rsc.org

Reduction of Trifluoromethyl-Substituted Azetidinones and Beta-Lactams

A highly effective and common strategy for synthesizing azetidines is the reduction of the corresponding azetidin-2-ones (β-lactams). magtech.com.cn This "β-lactam synthon approach" is particularly useful for preparing trifluoromethyl-substituted azetidines. rsc.orgnih.gov

The precursor 4-(trifluoromethyl)azetidin-2-ones can be synthesized through various methods, including the Staudinger [2+2] cycloaddition of ketenes and imines or palladium-catalyzed cycloaminocarbonylations. rsc.orgfrontiersin.org Once formed, these β-lactams can be selectively reduced to the corresponding azetidines. Reagents such as lithium aluminum hydride (LiAlH₄), often in the presence of a Lewis acid like aluminum chloride, are used to reduce the amide carbonyl without cleaving the strained four-membered ring. smolecule.comresearchgate.net This method provides access to trifluoromethylated azetidines with yields often ranging from 75% to 86%. smolecule.com The reductive removal of the β-lactam carbonyl moiety is a key step in multi-step sequences towards complex chiral azetidines. acs.orgresearchgate.net

Table 2: Synthesis of Azetidines via Reduction of β-Lactams

| β-Lactam Precursor | Reducing Agent | Product | Reference(s) |

|---|---|---|---|

| 4-(Trifluoromethyl)azetidin-2-one | LiAlH₄ / AlCl₃ | 3-(Trifluoromethyl)azetidine | smolecule.com |

| (3S,4S)-4-[(1S)-1-chloroalkyl]azetidin-2-one | Various | Functionalized Chiral Azetidine | nih.govfigshare.com |

| Enantiopure 4-formyl-β-lactam | Various (multi-step) | Chiral 2-(hydroxyethyl)azetidine | acs.orgresearchgate.net |

| C-3 functionalized azetidin-2-ones | NaBH₄ | trans-2,3-disubstituted azetidines | rsc.org |

Bromofluorination-Cyclization Sequences for Fluorinated Azetidines

An alternative route to fluorinated azetidines that does not rely on pre-fluorinated starting materials is the bromofluorination-cyclization sequence. researchgate.net This method introduces fluorine and bromine across a double bond, followed by cyclization to form the azetidine ring.

The key steps in this synthetic route are:

Preparation of an Alkenyl Azide (B81097): An appropriate alkenyl alcohol is converted to a tosylate, which then undergoes substitution with sodium azide to yield an alkenyl azide. researchgate.netumich.edu

Bromofluorination: The alkenyl azide is treated with a brominating agent, such as N-bromosuccinimide (NBS), and a fluoride (B91410) source, like triethylamine (B128534) trishydrofluoride (Et₃N·3HF), to introduce bromine and fluorine across the alkene. researchgate.netresearchgate.net

Reduction and Cyclization: The azide group is reduced to a primary amine, often through catalytic hydrogenation. The resulting bromo-fluoro amine undergoes base-mediated intramolecular nucleophilic substitution, where the amine displaces the bromine atom to form the 3-fluoroazetidine (B1273558) ring. researchgate.net

This methodology provides a flexible pathway to 3-fluoroazetidines and has been optimized for the synthesis of building blocks like 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine. researchgate.netumich.edu

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access enantioenriched azetidines is crucial for their application in pharmaceuticals. Catalytic asymmetric synthesis and the use of chiral auxiliaries are the primary strategies.

Chiral Auxiliaries: Chiral auxiliaries, such as (S)-1-phenylethylamine or tert-butanesulfinamides, can be used to direct the stereochemical outcome of reactions. rsc.orgcapes.gov.brrsc.orgacs.org For example, inexpensive and commercially available tert-butanesulfinamides can be condensed with 1,3-bielectrophiles to provide C2-substituted azetidines with high levels of diastereocontrol. acs.org The sulfinamide group acts as both a protecting group and a powerful chiral director, and it can be easily cleaved after the azetidine ring is formed. acs.org

Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of azetidines. Chiral amines, such as those derived from proline, can catalyze the [2+2] annulation of aldehydes and aldimines to produce azetidin-2-ols with high diastereoselectivity. rsc.org Another approach is the aza-Morita–Baylis–Hillman (MBH) reaction, which can be used to synthesize highly functionalized azetidines with a chiral tetrasubstituted carbon stereocenter. jst.go.jp Recently, peptide-mimic phosphonium (B103445) salts have been developed as catalysts for the asymmetric [2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes, yielding enantioenriched fused α-trifluoromethyl azetidines. rsc.orgchem-wang.com

Rearrangement of Chiral Precursors: A notable strategy involves the diastereoselective rearrangement of chiral azetidine precursors. For instance, enantiopure 4-formyl-β-lactams can be converted into chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. acs.orgresearchgate.net Subsequent activation and treatment with various nucleophiles can induce a ring expansion to afford highly functionalized and stereodefined 2-(trifluoromethyl)pyrrolidines, proceeding through a bicyclic aziridinium intermediate. acs.orgresearchgate.net This highlights how the stereochemistry established in the azetidine ring can be transferred to more complex structures.

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the context of azetidine synthesis, chiral auxiliaries can be temporarily incorporated into the starting materials to direct the stereochemical outcome of key bond-forming reactions. While specific examples for this compound are not extensively documented, the synthesis of other chiral azetidines using this approach provides a clear blueprint. For instance, the use of chiral tert-butanesulfinamide as an auxiliary has been successful in the stereoselective synthesis of C-2-substituted azetidines. greyhoundchrom.com A similar strategy could be envisioned for this compound derivatives, starting from a suitable ketone precursor.

A potential synthetic route could involve the condensation of a chiral amine auxiliary with a ketone bearing the trifluoromethoxyphenyl group, followed by a reduction or cycloaddition step to form the azetidine ring with high diastereoselectivity. Subsequent removal of the chiral auxiliary would furnish the desired enantioenriched this compound derivative. The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol.

Asymmetric Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules, offering an alternative to metal-based catalysts. greyhoundchrom.comrsc.org Proline and its derivatives are among the most common organocatalysts used for asymmetric transformations. greyhoundchrom.com

For the synthesis of this compound derivatives, an organocatalytic approach could involve the asymmetric functionalization of a pre-formed azetidine ring or the enantioselective construction of the ring itself. For example, an organocatalyzed Michael addition of a nucleophile to an N-protected 3-azetidinone could establish the stereocenter at the C3 position. Alternatively, a [2+2] cycloaddition reaction between an imine and a ketene, catalyzed by a chiral organocatalyst, could provide direct access to the chiral azetidine core. nih.gov While direct applications to this compound are still under exploration, the successful use of organocatalysis for the synthesis of other functionalized azetidines, including those with trifluoromethyl groups, highlights the potential of this methodology. researchgate.netresearchgate.net For instance, squaramide-based organocatalysts have been employed in the asymmetric synthesis of α-azetidinyl tertiary alkyl fluorides. researchgate.net

A notable example of organocatalysis in azetidine synthesis is the L-proline catalyzed condensation of aldehydes and anilines to form Schiff bases, which then undergo further reactions to yield 1,2,3-trisubstituted azetidines. nih.gov This approach could potentially be adapted for the synthesis of chiral this compound derivatives.

Diastereoselective Transformations (e.g., Hydrozirconation)

Diastereoselective transformations of prochiral substrates are a cornerstone of stereocontrolled synthesis. One such powerful method is hydrozirconation, which involves the addition of a zirconium-hydride species (Schwartz's reagent) across a carbon-carbon double bond. This methodology has been successfully applied to the stereoselective synthesis of cis-2,3-disubstituted azetidines. nih.gov

In a potential application to the synthesis of this compound derivatives, a homoallylic amine bearing a trifluoromethoxyphenyl group could be subjected to hydrozirconation. The resulting organozirconium intermediate could then be treated with an electrophile, such as iodine, to generate an iodocarbamate. Subsequent base-promoted intramolecular cyclization would then afford the desired diastereomerically enriched azetidine. nih.gov The stereochemical outcome of the hydrozirconation step is often highly predictable, providing excellent control over the relative stereochemistry of the final product.

The general scheme for this approach is outlined below:

| Step | Reaction | Intermediate/Product |

| 1 | Hydrozirconation of a homoallylic amine with Schwartz's reagent | Organozirconium intermediate |

| 2 | Treatment with iodine | Iodocarbamate |

| 3 | Base-promoted intramolecular cyclization | cis-2,3-disubstituted azetidine |

Table 1: General Scheme for Diastereoselective Azetidine Synthesis via Hydrozirconation.

This method offers a robust pathway to stereodefined azetidines and could be a valuable tool for accessing specific diastereomers of this compound derivatives. nih.gov

Enantioselective Methodologies for Trifluoromethylazetidines

The development of enantioselective methods for the synthesis of trifluoromethyl-substituted azetidines provides a strong precedent for the synthesis of their trifluoromethoxy analogues. The electronic properties of the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups are similar in some respects, suggesting that synthetic methodologies may be transferable.

Several enantioselective approaches to trifluoromethylated azetidines have been reported. These include the use of chiral auxiliaries, asymmetric catalysis, and the derivatization of chiral starting materials. For example, enantiopure 4-formyl-β-lactams have been used as precursors for the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. ugent.be These intermediates can then undergo further transformations to yield a variety of functionalized trifluoromethylated azetidines. ugent.be

Another promising approach is the organocatalytic asymmetric [2+2] cycloaddition of trifluoromethyl ketimines with allenes, which provides access to enantioenriched α-trifluoromethyl azetidines with high diastereoselectivities. researchgate.net

A general strategy for the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines starts from ethyl 4,4,4-trifluoroacetoacetate. nih.gov This involves a sequence of imination, reduction, chlorination, and base-induced ring closure. nih.gov While this specific route leads to 2-substituted azetidines, the principles of controlling stereochemistry through the use of chiral reagents or catalysts could be applied to the synthesis of this compound.

The table below summarizes some of the reported yields and enantiomeric excesses for the synthesis of chiral trifluoromethylated azetidines, which can serve as a benchmark for the development of methods for this compound.

| Method | Substrate | Catalyst/Auxiliary | Product | Yield (%) | ee/dr | Reference |

| Asymmetric [2+2] Cycloaddition | Trifluoromethyl ketimine and allene | Peptide-mimic phosphonium salt | Fused α-trifluoromethyl azetidine | High | Excellent | researchgate.net |

| Rearrangement of Chiral Azetidines | 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine | Nucleophile | 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines | 45-99 | >99/1 | ugent.be |

| Intramolecular Cyclization | N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine | LiHMDS | 1-alkyl-2-(trifluoromethyl)azetidine | 59-90 | Racemic | nih.gov |

Table 2: Examples of Enantioselective and Diastereoselective Syntheses of Trifluoromethylated Azetidines.

Given the precedent set by the synthesis of trifluoromethylated azetidines, it is highly probable that similar enantioselective methodologies can be successfully adapted for the synthesis of chiral this compound derivatives.

Chemical Transformations and Reactivity Profiles of the 3 Trifluoromethoxy Azetidine Scaffold

Ring-Opening Reactions of Azetidines

The strain inherent in the four-membered ring of azetidines drives their participation in ring-opening reactions, providing a pathway to highly functionalized linear amines. nih.govrsc.org These reactions can be initiated by various reagents and conditions, offering a versatile strategy for synthetic chemists.

Nucleophile-Initiated Ring Opening

The reaction of azetidines with nucleophiles is a common method for ring cleavage. acs.org The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine (B1206935) ring and the nature of the activating group on the nitrogen atom.

Activation of the azetidine nitrogen, often through protonation or acylation, facilitates nucleophilic attack. For instance, N-acylated 2-(trifluoromethyl)azetidines undergo regioselective ring-opening at the less hindered C4 position. ugent.be Similarly, the reaction of N-alkyl azetidines with chloroformates can lead to ring-opened γ-chloroamines. researchgate.netacs.org The steric bulk of the N-alkyl group can influence whether ring-opening or N-dealkylation occurs. nih.gov

A variety of nucleophiles, including halides, oxygen, nitrogen, carbon, and sulfur-based reagents, have been successfully employed in the ring-opening of activated azetidines. researchgate.net For example, treatment of 2-(trifluoromethyl)azetidines with strong acids like HCl or HBr at high temperatures results in the formation of 4-halobutan-2-amines through regioselective attack of the halide anion at the C4 position. ugent.be The presence of the electron-withdrawing trifluoromethyl group can necessitate harsh reaction conditions to achieve complete conversion. ugent.be

Table 1: Examples of Nucleophile-Initiated Ring-Opening Reactions

| Azetidine Derivative | Activating Agent | Nucleophile | Product | Reference |

| 1-Alkyl-2-(trifluoromethyl)azetidine | HCl | Cl⁻ | 4-Chloro-N-alkyl-1,1,1-trifluorobutan-2-amine | ugent.be |

| 1-Alkyl-2-(trifluoromethyl)azetidine | HBr | Br⁻ | 4-Bromo-N-alkyl-1,1,1-trifluorobutan-2-amine | ugent.be |

| N-Alkyl azetidine | Alkyl Chloroformate | Cl⁻ | γ-Chloroamine | researchgate.netacs.org |

| 2-Acylazetidine | Chloroformate | Cl⁻ | α-Chloro-γ-amino ketone | researchgate.net |

Acid-Catalyzed Ring Opening

Acid catalysis plays a crucial role in activating the azetidine ring towards nucleophilic attack. Brønsted and Lewis acids can protonate or coordinate to the azetidine nitrogen, enhancing the electrophilicity of the ring carbons.

The acid-catalyzed ring opening of 2-(trifluoromethyl)azetidines with nucleophiles proceeds regioselectively. ugent.be For instance, heating a 2-(trifluoromethyl)azetidine (B2671701) in 50% aqueous sulfuric acid leads to the corresponding amino alcohol, although the reaction can be slow due to the electronic effects of the trifluoromethyl group. ugent.be Lewis acid-catalyzed ring-opening reactions have also been explored. For example, La(OTf)₃ has been shown to catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines, demonstrating the utility of Lewis acids in promoting ring-forming and potentially ring-opening reactions under specific conditions. frontiersin.orgfrontiersin.org

Strain-Driven Ring Fragmentation and Expansion Reactions

The inherent strain of the azetidine ring can be harnessed to drive ring fragmentation and expansion reactions, leading to the formation of other heterocyclic systems or functionalized acyclic compounds. rsc.orgrsc.org These transformations often proceed through the formation of reactive intermediates.

Ring expansion of azetidines can be achieved through various strategies. For example, N-acylated 2-(trifluoromethyl)azetidine carbamates can undergo ring closure upon heating to form CF₃-substituted 1,3-oxazinan-2-ones. ugent.be The nucleophilic ring-opening of aziridines can also lead to the synthesis of azetidines, which can then undergo further transformations. arkat-usa.org

A novel rearrangement of 3-hydroxyazetidines initiated by a Ritter reaction leads to the formation of highly substituted 2-oxazolines. durham.ac.uk This cascade sequence involves the initial formation of a Ritter amide intermediate, which then undergoes intramolecular attack by the amide carbonyl to open the azetidine ring. durham.ac.uk

Functional Group Interconversions and Derivatizations on the Azetidine Ring

Beyond ring-opening reactions, the azetidine scaffold allows for a range of functional group interconversions and derivatizations, enabling the synthesis of a diverse array of molecules.

Reactivity at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization. Its nucleophilicity, although sometimes reduced by electron-withdrawing substituents like a trifluoromethyl group, allows for reactions with various electrophiles. ugent.be

N-alkylation and N-acylation are common transformations. For instance, 2-(trifluoromethyl)azetidines can be treated with acetyl chloride or methyl chloroformate to yield the corresponding amides and carbamates. ugent.be The reduced nucleophilicity of the nitrogen due to the trifluoromethyl group can necessitate the use of strong bases like LiHMDS for certain reactions, such as intramolecular cyclizations to form the azetidine ring itself. ugent.be The nitrogen atom can also be deprotected; for example, an N-alkyl group can be replaced with an N-alkoxycarbonyl group to modulate its basicity. ugent.be

Transformations at Azetidine Carbon Positions, notably C-3

The carbon atoms of the azetidine ring, particularly the C-3 position, can also be functionalized. The presence of substituents at this position can influence the stereochemical outcome of reactions.

For azetidines with a prochiral center at C-3, reactions can proceed with diastereoselectivity. researchgate.net The introduction of functional groups at C-3 can be achieved through various methods, including the nucleophilic ring-opening of aziridines followed by cyclization. rsc.org Transformations at the C-3 position are crucial for synthesizing a wide range of substituted azetidine derivatives with potential biological activity. acs.org

Chemical Reactivity Involving the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical stability, a characteristic that makes it a highly valued substituent in medicinal chemistry and materials science. researchgate.netmdpi.com When attached to an azetidine ring, or more broadly to aromatic and heteroaromatic systems, the -OCF3 moiety is largely inert to a wide range of reaction conditions. researchgate.netmdpi.com Research indicates that, compared to other fluorine-containing groups like -CF3, -CHF2, or -OCHF2, the trifluoromethoxy group demonstrates the highest stability towards heat, as well as strongly acidic or alkaline environments. researchgate.netmdpi.com

This robustness is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which influences the adjacent C-O bond. The stability ensures that the -OCF3 group typically remains intact during various chemical transformations performed on other parts of the 3-(trifluoromethoxy)azetidine scaffold. Its character is sometimes described as being a "pseudo-halogen" due to its electronic properties, yet it does not typically undergo the substitution reactions characteristic of halogens. mdpi.com While nucleophilic substitution reactions can replace other functional groups on the azetidine ring, the trifluoromethoxy group itself is generally not susceptible to cleavage or replacement under common synthetic conditions. This inherent stability is a key feature, allowing for complex molecular manipulations without compromising the integrity of this important functional group. beilstein-journals.org

Catalyst-Enabled Transformations

Catalysis provides a powerful toolkit for the selective functionalization of the this compound scaffold, enabling reactions that would otherwise be difficult or unselective. Both transition metals and small organic molecules (organocatalysts) have been employed to activate the azetidine ring and its substituents, facilitating the construction of diverse and complex molecular architectures.

Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed hydrogenolysis, Copper-catalyzed)

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and its application to azetidine chemistry allows for precise bond formation and cleavage.

Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective for hydrogenolysis and cross-coupling reactions involving azetidine derivatives. A notable application is the palladium-catalyzed hydrogenolysis of strained bicyclic precursors to afford substituted azetidines. For instance, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes undergo hydrogenolysis in the presence of a palladium catalyst to yield cis-3-aryl-2-trifluoromethyl azetidines. researchgate.netresearcher.liferesearchgate.net This strain-release strategy provides a controlled entry to specifically substituted azetidine rings. researchgate.net Palladium on carbon (Pd/C) is also commonly used for the hydrogenolysis of protecting groups during the synthesis of functionalized azetidines, demonstrating the compatibility of the core scaffold with these reductive conditions. rsc.org

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Palladium catalyst | 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Hydrogenolysis | cis-3-Aryl-2-trifluoromethyl azetidines | researchgate.net |

| 10% Pd/C | N-Cbz protected azetidinols | Hydrogenolysis (Deprotection) | Azetidinols | rsc.org |

| Pd(OTf)₂, DPPF | Vinyl arenes and anilines | Intermolecular Hydroamination | Markovnikov hydroamination products | acs.org |

| Pd₂(dba)₃/PPh₃ | Tricyclic aziridines (related heterocycles) | Tsuji–Trost Reaction | Allylated dienes | nih.gov |

Copper-Catalyzed Reactions: Copper catalysis offers complementary reactivity, enabling a range of transformations on azetidines and related strained rings. While direct copper-catalyzed reactions on the this compound core are not extensively documented, related systems demonstrate the potential of this approach. For example, copper catalysts are used for the regioselective and stereospecific ring-opening of trifluoromethyl-substituted aziridines (three-membered nitrogen heterocycles). nih.gov Furthermore, copper-catalyzed difluorocarbene insertion into the azetidine ring has been developed as a method to synthesize γ-lactams, showcasing a site-selective C-C bond formation followed by hydrolysis. researchgate.net Copper-catalyzed cascade reactions have also been utilized to synthesize complex ferrocenyl azetidinimines and trifluoromethyl-cyclopropylboronates, highlighting the versatility of copper in building complex fluorinated molecules. rsc.orgacs.org

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| CuCl | Trifluoromethyl-aziridines and Aryl Grignards | Regioselective Ring Opening | α-CF₃-β-arylethylamines | nih.gov |

| Copper catalyst | Azetidines and Difluorocarbene | Site-Selective Insertion / Hydrolysis | γ-Lactams | researchgate.net |

| Copper(I) catalyst | Alkyne and Azide (B81097) | Alkyne–Azide Cascade | Ferrocenyl azetidinimines | rsc.org |

| Copper(I)-bisoxazoline complex | Alkenyl boronates and Trifluorodiazoethane | Enantioselective Cyclopropanation | Trifluoromethyl-cyclopropylboronates | acs.org |

Organocatalytic Activation

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules. For azetidines, organocatalysis provides access to enantioenriched products that are valuable for pharmaceutical development.

A key application is the organocatalytic asymmetric [2+2] cycloaddition to construct chiral fused α-trifluoromethyl azetidines. researchgate.netrsc.org These reactions often utilize bifunctional catalysts, such as amino acid-derived phosphonium (B103445) salts, to control stereoselectivity with high precision, yielding products with excellent diastereo- and enantioselectivities. researchgate.net The methodology allows for the assembly of structurally diverse azetidines bearing multiple stereocenters under mild conditions. rsc.org

Another significant organocatalytic transformation is the aza-Morita–Baylis–Hillman (aza-MBH) reaction. jst.go.jp This atom-economical reaction, often catalyzed by nucleophilic amines or phosphines, can be integrated into domino sequences to build highly functionalized azetidines with chiral tetrasubstituted carbon centers from simple precursors. jst.go.jp

| Catalyst Type | Reaction Type | Key Feature | Product | Reference |

|---|---|---|---|---|

| Peptide-mimic phosphonium salt | Asymmetric [2+2] Cycloaddition | High enantioselectivity | Chiral fused α-trifluoromethyl azetidines | rsc.org |

| β-isocupreidine (β-ICD) | Aza-Morita–Baylis–Hillman (aza-MBH) | Enantioselective synthesis | Functionalized azetidines | rsc.orgjst.go.jp |

| Pyrrolidine-based catalysts | [2+2] Annulation | Diastereoselective synthesis | Azetidin-2-ols | rsc.org |

Cascade and Domino Reactions for Molecular Complexity Generation

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. This approach rapidly builds molecular complexity from simple starting materials, adhering to the principles of atom economy and procedural efficiency. Azetidine scaffolds, including those with trifluoromethoxy or trifluoromethyl groups, can be valuable participants in such sequences.

Transition metal catalysis is a powerful enabler of these complex transformations. For example, a novel palladium-catalyzed cascade was developed to convert tricyclic aziridines into complex, stereodefined tetracyclic amines in one step. nih.gov This process involves a diverted Tsuji–Trost reaction that leads to an intramolecular Diels-Alder reaction, generating significant structural complexity from readily available precursors. nih.gov Such sequences highlight how catalytic modification of strained heterocyclic products can lead to novel and valuable three-dimensional scaffolds. nih.gov

Organocatalysis also facilitates powerful domino reactions. The aza-Morita–Baylis–Hillman (aza-MBH) reaction can initiate a cascade sequence, such as an aza-MBH/intermolecular aza-Michael/aldol/dehydration pathway, to produce highly functionalized tetrahydropyridines and other heterocycles. jst.go.jp Similarly, copper catalysis has been employed in four-component cascade reactions to synthesize complex spirocycles from simple starting materials, including aldehydes and alkynes bearing trifluoromethyl groups. mdpi.com These examples demonstrate that by carefully designing the substrate and choosing the right catalytic system, the this compound scaffold can serve as a cornerstone for the rapid assembly of intricate molecular architectures relevant to drug discovery.

| Catalysis Type | Reaction Sequence | Starting Material Type | Final Product Type | Reference |

|---|---|---|---|---|

| Palladium-catalyzed | Diverted Tsuji–Trost / Intramolecular Diels-Alder | Tricyclic Aziridines | Tetracyclic Amines | nih.gov |

| Organocatalytic | Aza-MBH / aza-Michael / Aldol / Dehydration | Acrolein and N-tosylimines | Tetrahydropyridines | jst.go.jp |

| Copper-catalyzed | Four-component A³-based cascade | Amino alcohol, 3-oxetanone, aldehyde, alkyne | Spirooxazolidines | mdpi.com |

| Rhodium-catalyzed | Imine formation / Wolff rearrangement / [2+2] Cycloaddition | Hydroxylamine, diazoalkanes | β-Lactams (Azetidin-2-ones) | acs.org |

Computational and Theoretical Investigations of 3 Trifluoromethoxy Azetidine

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure of fluorinated organic compounds. acs.orgbohrium.com For 3-(trifluoromethoxy)azetidine, DFT calculations provide a detailed picture of how the trifluoromethoxy group influences the azetidine (B1206935) ring. The strong electron-withdrawing nature of the -OCF₃ group induces significant polarization within the molecule. vulcanchem.com This electronic perturbation affects the electron density distribution, bond lengths, and bond angles of the azetidine ring.

Quantum chemical calculations can quantify parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. acs.orgbohrium.com The trifluoromethoxy group is known to increase lipophilicity and enhance metabolic stability by resisting oxidative metabolism. researchgate.net Computational models can predict these properties, offering a theoretical basis for the observed chemical behavior. For instance, the calculated LogP and topological polar surface area (TPSA) provide early indicators of the molecule's pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties of 3-(substituted)azetidine Derivatives

| Compound | Predicted LogP | TPSA (Ų) | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds |

|---|

This data is based on computational predictions for a closely related derivative and serves as an illustrative example. chemscene.com

Natural Bond Orbital (NBO) analysis, another quantum chemical method, can offer deeper insights into the specific electronic interactions, such as hyperconjugation and steric repulsion, that dictate the molecule's preferred geometry and reactivity. researchgate.net These studies are crucial for understanding the fundamental properties of this compound at a molecular level.

Mechanistic Elucidation of Synthetic Pathways and Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of reactions involving the synthesis and transformation of azetidines. For instance, the synthesis of azetidines can be achieved through various methods, including intramolecular cyclization reactions. nih.govnih.gov DFT calculations can be employed to model the transition states and reaction intermediates of these pathways, providing a rationale for observed regioselectivity and stereoselectivity. nih.gov

One common route to functionalized azetidines involves the ring-opening of bicyclic precursors like 1-azabicyclo[1.1.0]butanes (ABBs). researchgate.netuni-muenchen.de Computational studies can model the strain-release reactions of these precursors with various electrophiles, helping to predict the feasibility and outcome of different synthetic strategies. researchgate.net For example, in the synthesis of 2-(trifluoromethyl)azetidines, computational analysis supported the stereochemical assignments of the products obtained from polar ring-opening reactions. researchgate.net

Furthermore, computational modeling has been used to understand the mechanisms of photocatalytic reactions for azetidine synthesis. mit.edu By calculating the frontier orbital energies of reactants, researchers can predict whether a given combination of alkene and oxime will react to form an azetidine under photocatalytic conditions. mit.edu This predictive power moves beyond traditional trial-and-error approaches, enabling more efficient and targeted synthetic planning. mit.edu DFT calculations have also been used to investigate peculiar reaction mechanisms, such as the C3-C4 bond fission observed in certain 4-trifluoromethyl-3-oxo-β-lactams, which are precursors to some azetidine derivatives. researchgate.net

Conformational Landscape and Stereoelectronic Effects of the Trifluoromethoxy Group

The conformational preferences of the azetidine ring are significantly influenced by its substituents. The four-membered ring is not planar and can undergo a puckering motion. The trifluoromethoxy group, due to its size and electronic properties, plays a crucial role in determining the favored conformation.

Computational studies on fluorinated azetidine derivatives have shown that the position of the fluorine-containing substituent can be influenced by the charge state of the nitrogen atom. researchgate.net In a neutral azetidine, the fluorine atom may prefer a pseudo-equatorial position to minimize steric interactions. However, upon protonation of the nitrogen, the ring can pucker to bring the fluorine atom closer to the positively charged nitrogen due to favorable electrostatic interactions. researchgate.net

For the trifluoromethoxy group, its stereoelectronic effects are complex. The group is strongly electron-withdrawing, which can influence the basicity of the azetidine nitrogen. vulcanchem.com At the same time, its steric bulk restricts rotation around the C-O bond and the bond connecting the substituent to the azetidine ring. vulcanchem.com Conformational analysis via 3D modeling can reveal the most stable conformers, which is critical for understanding how the molecule might interact with biological targets. vulcanchem.com For related β-OCF₃ substituted heterocycles, DFT calculations have shown a preference for a gauche-arrangement with respect to the amino group, highlighting the importance of subtle stereoelectronic interactions. researchgate.net

Table 2: Illustrative Conformational Data for a Substituted Azetidine

| Parameter | Value |

|---|---|

| N–C–C–F dihedral angle (neutral) | 137.2° |

This data is from a computational study on a fluorinated azetidine derivative and illustrates the influence of substituents and charge on conformation. researchgate.net

Prediction of Reactivity and Selectivity via Computational Models

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions, and this approach is applicable to this compound. mit.edunih.gov By calculating properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and radical spin densities, chemists can predict how a molecule will behave in a given reaction. chemrxiv.org

For example, in radical functionalization reactions of benzylic azetidines, computational studies have shown that the strained ring structure can lead to a more exergonic Giese addition step and lower spin density at the benzylic position, which minimizes unwanted radical dimerization. chemrxiv.org These insights are crucial for designing effective radical-based transformations.

Furthermore, computational screening can be used to predict entirely new reactions. nih.gov Methods like the Artificial Force Induced Reaction (AFIR) can explore reaction pathways between potential reactants, identifying plausible routes to new products. nih.gov This has been successfully applied to predict new synthetic routes to fluorinated N-heterocycles. nih.gov For this compound, such models could be used to predict its reactivity with various nucleophiles and electrophiles, guiding the development of novel functionalization strategies. The development of quantitative models can even help prescreen substrates and predict reaction yields, accelerating the discovery of new synthetic methodologies. mit.edu

Applications of 3 Trifluoromethoxy Azetidine in Advanced Organic Synthesis and Chemical Biology

As Versatile Chiral Building Blocks and Synthetic Intermediates

Due to their inherent ring strain and the presence of a modifiable nitrogen atom, azetidines are powerful intermediates for creating a wide array of functionalized acyclic and heterocyclic amines. ugent.be The introduction of a trifluoromethoxy group at the C-3 position further diversifies the synthetic potential, allowing for the creation of novel chiral structures with desirable pharmacological properties.

Enantiomerically pure amines and amino alcohols are fundamental components of many pharmaceuticals and natural products. Substituted azetidines serve as key precursors for these scaffolds through controlled, stereospecific ring-opening reactions. acs.orgacs.org The synthesis of enantiopure azetidines is often achieved through methods like the reduction of β-lactams or the cyclization of chiral γ-amino alcohols. acs.org

Once the chiral 3-(trifluoromethoxy)azetidine scaffold is obtained, its transformation into valuable open-chain products can be achieved. For instance, the ring-opening of related N-activated 2-(trifluoromethyl)azetidines with halide nucleophiles regioselectively yields γ-haloamines. ugent.be Similarly, treatment of aziridine-2-carboxamides, a related class of strained heterocycles, with water in the presence of an acid leads to the stereospecific formation of α-amino-β-hydroxy-propanamide derivatives. acs.org By analogy, the azetidine (B1206935) ring of this compound can be opened using various nucleophiles to afford enantiomerically pure trifluoromethoxy-substituted aminopropanes and amino alcohols, which are otherwise challenging to synthesize.

The strained four-membered ring of azetidine is an excellent starting point for constructing larger, more complex heterocyclic systems via ring-expansion and rearrangement reactions. rsc.org Research on related trifluoromethyl-containing azetidines and aziridines has demonstrated their utility in synthesizing a variety of other heterocycles.

For example, chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines have been shown to rearrange into chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. researchgate.net This transformation proceeds through the interception of a bicyclic aziridinium (B1262131) intermediate by various nucleophiles. Furthermore, versatile substrates like cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine can be selectively converted into functionalized azetidines, benzo-fused dithianes, oxathianes, dioxanes, and morpholines, depending on the nucleophile used. nih.gov

The reactivity of this compound can be harnessed in a similar fashion. Activation of the ring nitrogen, followed by nucleophilic attack, can trigger ring-expansion cascades, providing access to a diverse library of five-, six-, and seven-membered nitrogen heterocycles containing the valuable trifluoromethoxy group. researchgate.net

| Starting Material Class | Key Transformation | Resulting Heterocycle(s) |

| Chiral 2-(Hydroxyethyl)azetidines | Rearrangement via aziridinium intermediate | 2-(Trifluoromethyl)pyrrolidines researchgate.net |

| Activated 3-Hydroxy-β-lactams | Nucleophilic substitution and cyclization | 1,4-Dioxan-2-ones, Aziridines researchgate.net |

| cis-Tosyl-aziridines | Nucleophile-directed selective transformation | Azetidines, Dithianes, Morpholines nih.gov |

| N-Boc-azetidin-3-one | Horner–Wadsworth–Emmons & Aza-Michael Addition | Functionalised 3-substituted azetidines mdpi.com |

Azetidine-based amino acids are highly valuable as conformationally constrained analogues of natural amino acids like proline. mdpi.compageplace.de Their rigid structure helps to pre-organize peptide backbones into specific secondary structures, which can lead to enhanced biological activity and selectivity. The incorporation of fluorine, such as in this compound-3-carboxylic acid, can also increase proteolytic stability. bldpharm.comnih.gov

These modified amino acids can be integrated into peptide sequences to create peptidomimetics with improved pharmacological profiles. pageplace.de The trifluoromethoxy group, in particular, can modulate properties like lipophilicity and cell membrane permeability, which are crucial for drug efficacy. vulcanchem.com The synthesis of such analogues often starts from a suitable azetidine building block, highlighting the importance of compounds like this compound in drug discovery. mdpi.combldpharm.com

Construction of Diverse Complex Heterocyclic Systems

Contribution to Methodological Advancements in Synthetic Chemistry

The unique reactivity of fluorinated azetidines has spurred the development of new synthetic methods and strategies, expanding the toolbox of organic chemists.

The combination of ring strain and the strong electron-withdrawing nature of the trifluoromethoxy group makes this compound a substrate for novel chemical transformations. The reduced nucleophilicity of the nitrogen atom due to the influence of the CF₃ group in related structures necessitates the use of strong bases like LiHMDS for cyclization reactions, a departure from typical amine chemistry. rsc.org

Furthermore, the study of nucleophilic ring-opening reactions of activated azetidines has led to a deeper understanding of reaction mechanisms, including Sₙ2-type ring-opening and rearrangements via bicyclic aziridinium intermediates. researchgate.netresearchgate.net The predictable, yet unique, reactivity of these strained fluorinated heterocycles allows chemists to design and explore new reaction pathways for creating complex molecular architectures. rsc.org

Additionally, processes have been developed for the synthesis of azetidines that feature simple work-ups and clean reactions, which simplifies product isolation and reduces waste. google.com The development of catalytic methods, such as copper-catalyzed cycloadditions or multicomponent reactions, for synthesizing azetidine rings also represents a move towards more atom-economical and sustainable chemical manufacturing. rsc.orgpageplace.de

Facilitating Discovery of Novel Chemical Reactions

Future Prospects in Synthetic Applications and Chemical Probe Development

The unique combination of a strained four-membered azetidine ring and a metabolically robust trifluoromethoxy group positions this compound as a building block with significant future potential in both synthetic chemistry and chemical biology. Its prospects lie in the development of novel synthetic methodologies that leverage its inherent reactivity and in its application as a specialized tag for creating advanced chemical probes.

The future synthetic utility of this compound is rooted in the distinctive characteristics of its core components. The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its high molecular rigidity and stability, which can enhance binding to biological targets. vulcanchem.comresearchgate.netresearchgate.net This ring system possesses considerable strain energy (approximately 25 kcal/mol), which, while ensuring adequate stability for handling, can be harnessed to drive unique chemical transformations under specific conditions. researchgate.netresearchgate.netrsc.org Future synthetic applications will likely focus on exploiting this strain in ring-opening and ring-expansion reactions to access complex 1,3-amino functionalized products that are otherwise difficult to synthesize. researchgate.netrsc.org

Simultaneously, the trifluoromethoxy (-OCF₃) group is of great interest in pharmaceutical development for its ability to enhance crucial drug-like properties. nih.gov The introduction of this moiety can significantly improve metabolic stability, lipophilicity, and binding affinity. vulcanchem.comacademie-sciences.frcapes.gov.br Therefore, this compound serves as an economical synthon for introducing both the azetidine core and the trifluoromethoxy group in a single step. Future research is expected to expand on the direct functionalization of this building block, using emerging strategies like photoredox catalysis to create diverse libraries of novel compounds. nih.govchemrxiv.org The development of mild and effective synthetic strategies to access new azetidine derivatives is in substantial demand for drug discovery programs. acs.orgchemrxiv.org

Table 1: Potential Future Synthetic Transformations of the this compound Scaffold

| Transformation Type | Reagents & Conditions | Potential Outcome/Application | Supporting Rationale |

|---|---|---|---|

| N-Functionalization | Alkyl halides, Acyl chlorides, Sulfonyl chlorides | Diversification of the scaffold for structure-activity relationship (SAR) studies. | The azetidine nitrogen is nucleophilic and readily undergoes substitution. |

| Strain-Release Ring Opening | Nucleophiles (e.g., amines, thiols), Lewis/Brønsted acids | Access to linear, trifluoromethoxy-containing 1,3-aminofunctionalized compounds. | The inherent ring strain of the azetidine makes it susceptible to nucleophilic attack under activation. researchgate.netresearchgate.netrsc.org |

| [2+2] Cycloadditions | Activated alkenes or alkynes | Construction of more complex, spirocyclic, or fused heterocyclic systems. | The reactivity of the azetidine can be harnessed for cycloaddition reactions. medwinpublishers.com |

| Transition-Metal Catalyzed Cross-Coupling | Aryl halides, Boronic acids (post-functionalization) | Introduction of aryl or heteroaryl groups to create novel chemical space for drug discovery. | Advances in catalysis are continually expanding the scope of reactions for heterocyclic compounds. rsc.org |

In the realm of chemical biology, the future of this compound is particularly bright for the development of sophisticated chemical probes. The trifluoromethoxy group is an excellent reporter moiety for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. academie-sciences.fr Given that fluorine is virtually absent in biological systems, ¹⁹F NMR provides a background-free window to observe molecular interactions. academie-sciences.frnih.gov By incorporating this compound into peptides, inhibitors, or other bioactive molecules, researchers can create powerful tools to study protein conformation, dynamics, and ligand binding in vitro and potentially in vivo. academie-sciences.fr

The development of such probes is a growing area of interest. Fluorinated amino acids and other building blocks are increasingly used to create proteins and peptides with enhanced stability and novel properties. nih.gov The trifluoromethoxy group, in particular, offers a strong and sensitive NMR signal. academie-sciences.fr The azetidine portion of the molecule provides a stable and synthetically accessible handle to conjugate this ¹⁹F NMR tag onto a larger molecule of interest. Future work will likely involve the synthesis of this compound derivatives that can be readily used in bioconjugation reactions, enabling the labeling of a wide range of biological molecules to investigate their function and mechanism of action.

Table 2: Properties of the Trifluoromethoxy Group Relevant to Chemical Probe Development

| Property | Implication for Chemical Probes | Supporting Rationale |

|---|---|---|

| ¹⁹F NMR Signal | Serves as a sensitive and background-free reporter for studying molecular interactions and conformations. | The three equivalent fluorine atoms provide a sharp, strong signal. Fluorine's near-total absence from biology prevents interference from endogenous molecules. academie-sciences.frnih.gov |

| Lipophilicity | Can enhance cell membrane permeability, allowing probes to access intracellular targets. | The -OCF₃ group is significantly more lipophilic than a hydroxyl or methoxy (B1213986) group. vulcanchem.comresearchgate.net |

| Metabolic Stability | Increases the in-vivo half-life of the probe, allowing for longer-term studies. | The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation by enzymes like cytochrome P450. capes.gov.brscispace.com |

| Minimal Steric Perturbation | Can replace a hydroxyl or methyl group with minimal disruption to the parent molecule's structure and binding affinity. | Fluorine is relatively small, allowing for bioisosteric replacement that often preserves or enhances biological activity. academie-sciences.frcapes.gov.br |

Conclusion and Future Research Directions for 3 Trifluoromethoxy Azetidine Chemistry

Persistent Challenges in the Field of Fluorinated Azetidine (B1206935) Chemistry

Despite progress, the synthesis and application of fluorinated azetidines like 3-(trifluoromethoxy)azetidine are fraught with challenges.

Synthetic Accessibility: The preparation of densely functionalized azetidines remains a significant hurdle. researchgate.net Classical methods such as intramolecular substitution and lactam reduction often suffer from low functional group tolerance and require tailored precursors. chemrxiv.org The inherent ring strain makes their synthesis challenging, often leading to low yields or competing side reactions. medwinpublishers.comnih.gov

Selective Fluorination: Introducing fluorine or fluorinated groups, such as the trifluoromethoxy group, with high selectivity is difficult. The development of stereoselective fluorination methods for four-membered rings is an ongoing area of research. ugent.be The electronic effects of the fluorine atoms can dramatically alter the reactivity of the molecule, complicating synthetic design. researchgate.net

Understanding Physicochemical Properties: The effect of fluorination on the fundamental properties of azetidines, such as basicity (pKa) and lipophilicity (LogP), is complex. The strong electronegativity of the trifluoromethoxy group is known to decrease the basicity of the azetidine nitrogen. While this can be beneficial in some biological contexts, it also alters reactivity. Accurately predicting these properties remains a challenge. rsc.org

Reactivity Control: The strain of the azetidine ring makes it reactive, but this reactivity needs to be controlled. smolecule.comrsc.org The presence of a trifluoromethoxy group adds another layer of complexity, influencing the regioselectivity of ring-opening reactions and the reactivity of the nitrogen atom. smolecule.comugent.be

Emerging Research Avenues and Future Outlook

The unique properties of fluorinated azetidines continue to drive innovation, opening up several exciting research avenues.

Novel Synthetic Methodologies: There is a strong demand for milder and more effective synthetic strategies. researchgate.net Emerging methods like visible-light-mediated photocatalysis and radical strain-release reactions using precursors like azabicyclo[1.1.0]butanes (ABBs) are showing promise for accessing densely functionalized azetidines under mild conditions. chemrxiv.org The development of flow chemistry techniques also presents an opportunity for safer and more scalable production. vulcanchem.com

Medicinal Chemistry and Bioisosteric Replacement: Azetidines are increasingly recognized as valuable bioisosteres for other cyclic amines like pyrrolidines and piperidines in drug design. chemrxiv.orgnih.gov The this compound scaffold is a prime candidate for incorporation into novel therapeutic agents, where the -OCF₃ group can improve metabolic stability and cell permeability. vulcanchem.com Future research will likely focus on incorporating this and similar fluorinated azetidines into libraries of compounds for drug screening. google.com

Fluorinated Building Blocks: There is a growing trend in using fluorinated heterocycles as versatile building blocks for more complex molecules. smolecule.comnih.gov this compound can serve as a key intermediate for synthesizing novel fluorinated amino acids and peptidomimetics, which are of great interest in pharmaceutical development. rsc.orgresearchgate.net

Materials Science: Fluorinated compounds can impart unique properties to polymers and materials, such as increased thermal stability and chemical resistance. vulcanchem.com The incorporation of this compound into material structures is a potential, though less explored, avenue of research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Trifluoromethoxy)azetidine, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves coupling trifluoromethoxy-substituted benzyl halides with azetidine precursors under basic conditions. For example, trifluoromethoxybenzyl intermediates react with azetidine in the presence of triethylamine to form the target compound. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using polar aprotic solvents like acetonitrile .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., azetidine ring protons at δ 3.5–4.2 ppm) and trifluoromethoxy group signals.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 251.68) and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?